molecular formula C16H22O2 B14294888 2-[(5-Phenylpent-4-en-1-yl)oxy]oxane CAS No. 129454-82-6

2-[(5-Phenylpent-4-en-1-yl)oxy]oxane

Cat. No.: B14294888
CAS No.: 129454-82-6
M. Wt: 246.34 g/mol
InChI Key: IYOUEYMYPAUREE-UHFFFAOYSA-N
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Description

Contextualization within Tetrahydropyranyl Ether Chemistry

Tetrahydropyranyl ethers are formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). rsc.orgyoutube.com This reaction creates a mixed acetal (B89532), which is stable under a variety of conditions, making THP ethers effective protecting groups for the hydroxyl functionality. organic-chemistry.orgtotal-synthesis.com The formation of 2-[(5-Phenylpent-4-en-1-yl)oxy]oxane would follow this general principle, with 5-phenylpent-4-en-1-ol acting as the alcohol substrate.

The stability of THP ethers is a key feature. They are generally resistant to strongly basic conditions, organometallic reagents (like Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents. rsc.orgorganic-chemistry.org This robustness allows chemists to perform a wide range of chemical transformations on other parts of a molecule while the hydroxyl group remains masked.

However, a notable characteristic of THP ether formation is the introduction of a new stereocenter at the C-2 position of the tetrahydropyran (B127337) ring. organic-chemistry.orgthieme-connect.de When a chiral alcohol is used, this results in the formation of a mixture of diastereomers, which can complicate purification and characterization of the product. total-synthesis.com

Significance in Modern Organic Synthesis and Functional Group Transformations

The primary significance of THP ethers, and by extension this compound, lies in their role as protecting groups. nih.govrsc.org The concept of protecting groups is central to modern organic synthesis, enabling chemists to selectively mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.

The THP group is particularly valued for its ease of introduction and removal. thieme-connect.de While stable to many reagents, it can be readily cleaved under mild acidic conditions, often using aqueous acid or a Lewis acid, to regenerate the original alcohol. youtube.comacs.org This selective deprotection is crucial for the successful synthesis of complex molecules. rsc.org

The table below summarizes the general reaction conditions for the formation and cleavage of THP ethers, which would be applicable to this compound.

TransformationReagents and Conditions
Protection (Formation) 3,4-Dihydro-2H-pyran (DHP), catalytic acid (e.g., p-toluenesulfonic acid, pyridinium (B92312) p-toluenesulfonate) in an aprotic solvent (e.g., dichloromethane (B109758), tetrahydrofuran) at room temperature. youtube.comtotal-synthesis.com
Deprotection (Cleavage) Aqueous acid (e.g., acetic acid, hydrochloric acid) in a protic solvent (e.g., methanol, ethanol, water/tetrahydrofuran (B95107) mixture). total-synthesis.com

The presence of the phenyl and alkene functionalities in the 5-phenylpent-4-en-1-yl portion of this compound opens up possibilities for various functional group transformations while the hydroxyl group is protected. For instance, the double bond could undergo reactions such as hydrogenation, epoxidation, or dihydroxylation, and the phenyl ring could be subjected to electrophilic aromatic substitution, all while the THP ether remains intact.

Scope and Research Trajectories for the Chemical Compound

While direct research on this compound is limited, its structure suggests several potential research trajectories. These would likely focus on its application in multi-step organic syntheses where the specific properties of the 5-phenylpent-4-en-1-ol backbone are desired.

Future research could explore:

Application in Natural Product Synthesis: The 5-phenylpent-4-en-1-ol core is a structural motif that could be a precursor to various natural products or biologically active molecules. Research could focus on using this compound as a key intermediate in the synthesis of such compounds.

Development of Novel Deprotection Methods: While standard acidic deprotection is effective, there is ongoing research into developing even milder and more selective methods for cleaving THP ethers, particularly in the presence of other acid-sensitive functional groups. acs.orgresearchgate.net

Diastereoselective Synthesis: Investigating methods to control the stereochemistry at the newly formed stereocenter during the formation of the THP ether could be a valuable area of research, potentially involving chiral catalysts or auxiliaries. total-synthesis.com

Polymer Chemistry: The vinyl group in the molecule could potentially be used in polymerization reactions, with the THP-protected alcohol offering a site for later modification of the polymer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129454-82-6

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

2-(5-phenylpent-4-enoxy)oxane

InChI

InChI=1S/C16H22O2/c1-3-9-15(10-4-1)11-5-2-7-13-17-16-12-6-8-14-18-16/h1,3-5,9-11,16H,2,6-8,12-14H2

InChI Key

IYOUEYMYPAUREE-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCC=CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 5 Phenylpent 4 En 1 Yl Oxy Oxane

Strategies for the Synthesis of 5-Phenylpent-4-en-1-ol (Precursor Alcohol)

The synthesis of 5-phenylpent-4-en-1-ol can be approached through several methodologies, primarily involving the reduction of carboxylic acid derivatives or the transformation of alkyne precursors. These methods offer different advantages in terms of starting material availability, reaction conditions, and stereoselectivity.

Reductions of Carboxylic Acid Derivatives

A common and effective route to 5-phenylpent-4-en-1-ol is the reduction of corresponding carboxylic acid derivatives, such as the carboxylic acid itself or its ester. These reductions typically employ powerful reducing agents to convert the carbonyl group to a primary alcohol.

The direct reduction of (4E)-5-phenyl-4-pentenoic acid to 5-phenylpent-4-en-1-ol can be efficiently achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reagent is capable of reducing carboxylic acids to primary alcohols in high yields. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the reaction of LiAlH₄ with moisture.

Interactive Data Table: Reduction of (4E)-5-Phenyl-4-pentenoic Acid

ParameterDetails
Starting Material (4E)-5-Phenyl-4-pentenoic Acid
Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
Reaction Conditions Inert atmosphere (e.g., Nitrogen, Argon), Room temperature
Product 5-Phenylpent-4-en-1-ol
Work-up Careful quenching with water and/or aqueous acid

Alternatively, the precursor alcohol can be synthesized by the reduction of the corresponding ethyl ester, (E)-ethyl 5-phenylpent-4-enoate. A milder reducing agent, diisobutylaluminium hydride (DIBAL-H), is often employed for this transformation. The reaction is typically performed at low temperatures, such as -78 °C, in a non-polar solvent like dichloromethane (B109758) or toluene. This method can sometimes offer better control and selectivity compared to the use of LiAlH₄.

Interactive Data Table: Reduction of (E)-Ethyl 5-Phenylpent-4-enoate

ParameterDetails
Starting Material (E)-Ethyl 5-Phenylpent-4-enoate
Reagent Diisobutylaluminium hydride (DIBAL-H)
Solvent Dichloromethane or Toluene
Reaction Conditions Low temperature (e.g., -78 °C)
Product 5-Phenylpent-4-en-1-ol
Work-up Quenching with a suitable reagent (e.g., methanol, water)

Transformations from Alkyne Precursors

Another synthetic approach involves the partial reduction of an alkyne precursor, which allows for the stereoselective formation of the alkene moiety.

The synthesis of (E)-5-phenylpent-4-en-1-ol can be achieved through the stereoselective reduction of 5-phenylpent-4-yn-1-ol. To obtain the desired (E)- or trans-alkene, a dissolving metal reduction is typically employed. This reaction involves the use of sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. The mechanism of this reduction proceeds via a radical anion intermediate, which leads to the formation of the more stable trans-alkene.

Conversely, if the (Z)- or cis-isomer were desired, a catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), would be the method of choice. wikipedia.org This catalyst allows for the syn-addition of hydrogen to the alkyne, resulting in the formation of the cis-alkene. wikipedia.org

Interactive Data Table: Hydrogenation of 5-Phenylpent-4-yn-1-ol for (E)-alkene

ParameterDetails
Starting Material 5-Phenylpent-4-yn-1-ol
Reagent Sodium (Na) or Lithium (Li) metal
Solvent Liquid Ammonia (NH₃)
Reaction Conditions Low temperature (approx. -78 °C)
Product (E)-5-Phenylpent-4-en-1-ol
Stereochemistry Predominantly trans (E)

Tetrahydropyranylation of 5-Phenylpent-4-en-1-ol

The final step in the synthesis of 2-[(5-Phenylpent-4-en-1-yl)oxy]oxane is the protection of the hydroxyl group of 5-phenylpent-4-en-1-ol as a tetrahydropyranyl (THP) ether. This is a common method for protecting primary alcohols due to the stability of the resulting THP ether under a variety of reaction conditions, yet it can be easily removed under acidic conditions.

The reaction involves treating the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of acid. A variety of acid catalysts can be used, including pyridinium (B92312) p-toluenesulfonate (PPTS), p-toluenesulfonic acid (p-TsOH), or a Lewis acid such as zirconium tetrachloride. researchgate.net The reaction is typically carried out in an aprotic solvent like dichloromethane or can sometimes be performed neat. The use of a mild acid catalyst like PPTS is often preferred to avoid potential side reactions involving the alkene functionality.

Interactive Data Table: Tetrahydropyranylation of 5-Phenylpent-4-en-1-ol

ParameterDetails
Starting Material 5-Phenylpent-4-en-1-ol
Reagent 3,4-Dihydro-2H-pyran (DHP)
Catalyst Pyridinium p-toluenesulfonate (PPTS), p-Toluenesulfonic acid (p-TsOH), or Zirconium tetrachloride (ZrCl₄) researchgate.net
Solvent Dichloromethane (CH₂Cl₂) or neat
Reaction Conditions Room temperature
Product This compound
Work-up Aqueous work-up to remove the catalyst and any unreacted starting materials

Acid-Catalyzed Methodologies

Acid catalysis is the most prevalent approach for the tetrahydropyranylation of alcohols. This can be broadly categorized into catalysis by Brønsted acids, Lewis acids, and heterogeneous catalysts.

Brønsted acids are classic catalysts for the formation of THP ethers. The reaction mechanism involves the protonation of the double bond in 3,4-dihydro-2H-pyran, which generates a stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the final product. youtube.com

p-Toluenesulfonic Acid (PTSA): PTSA is a commonly used strong acid catalyst for this transformation. wikipedia.orgyoutube.comnih.gov It is effective in facilitating the reaction between an alcohol and DHP. youtube.com

Pyridinium p-Toluenesulfonate (PPTS): For substrates that are sensitive to strong acidic conditions, PPTS serves as a milder and efficient alternative. masterorganicchemistry.comnih.gov It is particularly valuable when protecting alcohols in molecules with delicate functional groups. masterorganicchemistry.com PPTS is a versatile catalyst used for both the formation and cleavage of acetals. chemicalbook.comchemicalbook.com

Hydrochloric Acid (HCl): Traces of hydrochloric acid have been historically used to catalyze the introduction of the THP group onto hydroxyl functions, including phenols. nih.gov

Pyridinium Chloride: This catalyst has been reported for the efficient tetrahydropyranylation of various alcohols at room temperature under solvent-free conditions. tandfonline.comtandfonline.com A study demonstrated that grinding the alcohol, DHP, and a catalytic amount of pyridinium chloride in a mortar provides the corresponding THP ether in good to excellent yields. tandfonline.comtandfonline.com

Table 1: Overview of Brønsted Acid Catalysts for Tetrahydropyranylation
CatalystKey FeaturesTypical Conditions
p-Toluenesulfonic Acid (PTSA)Strong acid, commonly used. wikipedia.orgnih.govCatalytic amount in a solvent like dichloromethane. wikipedia.org
Pyridinium p-Toluenesulfonate (PPTS)Mild acidic catalyst, suitable for acid-sensitive substrates. masterorganicchemistry.comnih.govUsed in organic solvents like dichloromethane or ethanol. wikipedia.orgcommonorganicchemistry.com
Hydrochloric Acid (HCl)Strong acid, used in catalytic amounts. nih.govTypically used in an appropriate solvent. nih.gov
Pyridinium ChlorideEffective under solvent-free conditions. tandfonline.comtandfonline.comGrinding at room temperature. tandfonline.comtandfonline.com

Lewis acids offer a powerful and often milder alternative to Brønsted acids, promoting the reaction under various conditions, including solvent-free systems.

Bismuth Triflate (Bi(OTf)₃): Bismuth triflate is a highly efficient and versatile catalyst for the tetrahydropyranylation of a wide range of alcohols and phenols. organic-chemistry.orgnorthwestern.edu It is effective in very low catalytic amounts (e.g., 0.1 mol%) and functions well under solvent-free conditions at room temperature. organic-chemistry.orgnorthwestern.eduresearchgate.net Key advantages include its insensitivity to air and moisture, ease of handling, and relatively low toxicity. organic-chemistry.orgnorthwestern.eduiwu.edu

Scandium(III) Trifluoromethanesulfonate (B1224126) (Sc(OTf)₃): This Lewis acid is also known to be an effective catalyst for the reaction of alcohols with dihydropyran to furnish THP ethers efficiently. researchgate.net

CeCl₃·7H₂O/NaI System: This combination acts as an interesting Lewis acidic system that catalyzes the tetrahydropyranylation of hydroxy compounds chemoselectively. organic-chemistry.orgresearchgate.net The reaction proceeds under mild, solvent-free conditions at room temperature, making it an environmentally benign option. organic-chemistry.orgorganic-chemistry.orglookchem.com The catalyst can be easily separated from the reaction mixture. researchgate.net

Zinc Chloride (ZnCl₂): Anhydrous zinc chloride is another Lewis acid reported to catalyze the conversion of alcohols to their corresponding THP ethers. tandfonline.comtandfonline.comresearchgate.net

Indium(III) Triflate (In(OTf)₃): In(OTf)₃ has been utilized as a novel and reusable catalyst for the tetrahydropyranylation of alcohols. tandfonline.comresearchgate.netresearchgate.net It is also effective in catalyzing the one-step transformation of THP ethers into other derivatives, such as acetates. nih.gov

Table 2: Summary of Lewis Acid Catalysts in Tetrahydropyranylation
CatalystKey FeaturesTypical Conditions
Bismuth Triflate (Bi(OTf)₃)Highly efficient, low catalyst loading, air and moisture insensitive. organic-chemistry.orgnorthwestern.eduSolvent-free, room temperature. organic-chemistry.orgnorthwestern.edu
Scandium(III) Trifluoromethanesulfonate (Sc(OTf)₃)Efficient catalyst. researchgate.netCatalytic amount in a suitable solvent. researchgate.net
CeCl₃·7H₂O/NaI SystemMild, chemoselective, and environmentally friendly. organic-chemistry.orgSolvent-free, room temperature. organic-chemistry.org
Zinc Chloride (ZnCl₂)Effective Lewis acid catalyst. tandfonline.comtandfonline.comCatalytic amount, often in a solvent like acetonitrile. tandfonline.com
Indium(III) Triflate (In(OTf)₃)Reusable catalyst. researchgate.netCatalytic amount in a suitable solvent. tandfonline.comresearchgate.net

Heterogeneous catalysts provide significant advantages, including simplified product purification, reduced corrosive waste, and the potential for catalyst recovery and reuse.

Zeolite H-beta: This solid acid catalyst is an efficient and recyclable option for the tetrahydropyranylation of alcohols. organic-chemistry.orgresearchgate.net It offers short reaction times and high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org

Montmorillonite Clay K-10: This acidic clay is a well-established heterogeneous catalyst for protecting hydroxyl groups as THP ethers. nih.govtandfonline.comresearchgate.net

Silica-Supported Perchloric Acid (HClO₄·SiO₂): This solid-supported acid provides a convenient and powerful catalytic system for THP ether formation, notably under solvent-free conditions. organic-chemistry.orgresearchgate.net

NH₄HSO₄@SiO₂: Ammonium hydrogen sulfate (B86663) supported on silica (B1680970) has been demonstrated as an effective and recyclable heterogeneous acidic catalyst. nih.govd-nb.info This catalyst works efficiently in green ethereal solvents like cyclopentyl methyl ether or 2-methyltetrahydrofuran (B130290), allowing for almost quantitative conversion of alcohols. nih.gov The simple work-up involves filtering the catalyst, which can be recycled multiple times. d-nb.info

Table 3: Performance of Heterogeneous Catalysts
CatalystKey FeaturesTypical Conditions
Zeolite H-betaEfficient, recyclable, short reaction times. organic-chemistry.orgorganic-chemistry.orgReflux in hexanes. organic-chemistry.org
Montmorillonite Clay K-10Readily available clay catalyst. nih.govTypically requires a solvent. nih.govtandfonline.com
Silica-Supported Perchloric AcidEffective under solvent-free conditions. organic-chemistry.orgSolvent-free, room temperature. organic-chemistry.org
NH₄HSO₄@SiO₂Recyclable, effective in green solvents. nih.govd-nb.infoRoom temperature in solvents like 2-MeTHF or CPME. nih.gov

Green Chemistry Approaches and Sustainable Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable protocols for the synthesis of THP ethers, emphasizing the reduction of solvent use and the application of environmentally benign reaction media. nih.gov

Conducting reactions without a solvent minimizes pollution, reduces costs, and simplifies work-up procedures. tandfonline.com Several of the aforementioned acid-catalyzed methodologies are highly effective under solvent-free conditions.

Bismuth Triflate (Bi(OTf)₃): This catalyst efficiently promotes the tetrahydropyranylation of alcohols and phenols at room temperature simply by stirring the neat reactants. organic-chemistry.orgnorthwestern.edu

CeCl₃·7H₂O/NaI System: This system is noted for its efficacy in catalyzing the reaction under solvent-free conditions, providing an environmentally benign pathway to THP ethers. organic-chemistry.orgorganic-chemistry.org

Pyridinium Chloride: This Brønsted acid can be used as a catalyst by grinding it with the alcohol and DHP in a mortar and pestle at room temperature, avoiding the need for any solvent. tandfonline.com

Silica-supported perchloric acid (HClO₄·SiO₂): This heterogeneous catalyst has been successfully used for the protection of hydroxyl groups under solvent-free conditions. organic-chemistry.org

Natural Deep Eutectic Solvents (NADESs) are emerging as a new class of green solvents. researchgate.net Composed of primary metabolites, they are biodegradable, non-toxic, and simple to prepare. researchgate.netuniversiteitleiden.nl

Application of Recyclable Catalysts

The use of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve economic efficiency. For the tetrahydropyranylation of alcohols, which is the core reaction in synthesizing this compound, several types of recyclable catalysts have been developed. These catalysts are typically solid-supported acids or metal complexes that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity.

Heterogeneous catalysts such as silica-supported sulfuric acid and nanoencapsulated iron(III) chloride have demonstrated high efficacy in the formation of THP ethers. These catalysts offer mild reaction conditions and high yields. For instance, a study on the use of linear polystyrene-encapsulated FeCl3 nanoparticles highlighted their successful application in the chemoselective tetrahydropyranylation of various alcohols. The catalyst was reportedly recoverable and reusable for up to six cycles with minimal depreciation in its catalytic activity.

The general reaction for the formation of a THP ether using a recyclable catalyst can be represented as follows:

Reaction of 5-phenylpent-4-en-1-ol with 3,4-dihydro-2H-pyran in the presence of a recyclable catalyst to yield this compound.

Table 1: Examples of Recyclable Catalysts for Tetrahydropyranylation

Catalyst TypeExampleReusabilitySolvent Conditions
Polymer-Supported Lewis AcidPolystyrene-encapsulated FeCl3Up to 6 cyclesAcetonitrile
Solid AcidSilica-Sulfuric AcidAt least 5 cyclesMethylene (B1212753) chloride
ZeoliteH-beta ZeoliteMultiple cyclesVarious organic solvents

Chemo- and Regioselective Synthesis of the Tetrahydropyranyl Ether

Chemoselectivity and regioselectivity are critical in the synthesis of complex molecules with multiple functional groups. In the context of synthesizing this compound, the primary goal is the selective protection of the primary alcohol group of 5-phenylpent-4-en-1-ol without affecting the carbon-carbon double bond.

Many catalysts exhibit excellent chemoselectivity for the tetrahydropyranylation of alcohols over other functional groups like phenols. For example, silica-sulfuric acid has been shown to selectively protect alcohols in the presence of phenols. This selectivity is attributed to the milder acidic nature of the solid catalyst compared to traditional homogeneous acid catalysts.

Regioselectivity in this reaction refers to the specific formation of the acetal (B89532) at the anomeric carbon of the dihydropyran ring. The mechanism involves the protonation of the dihydropyran double bond to form a stabilized carbocation, which is then attacked by the alcohol. This process is inherently regioselective, leading to the desired 2-oxy-oxane structure.

Table 2: Chemoselective Tetrahydropyranylation of Alcohols

CatalystSubstrate 1Substrate 2Selectivity
Silica-Sulfuric AcidBenzyl (B1604629) alcoholPhenolHigh for benzyl alcohol
Nanoencapsulated FeCl3Primary alcoholTertiary alcoholHigh for primary alcohol

Advanced Synthetic Strategies

Modern organic synthesis continually seeks to develop more efficient and elegant routes to target molecules. One-pot reactions, chemoenzymatic methods, and photocatalysis represent the forefront of these efforts.

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of time, resource efficiency, and waste reduction. For the synthesis of this compound, a hypothetical one-pot sequence could involve the in-situ formation of the alcohol, 5-phenylpent-4-en-1-ol, followed by its immediate protection with dihydropyran. While specific examples for this exact sequence are not documented, the principle is widely applied in organic synthesis.

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. While the direct enzymatic synthesis of THP ethers is not a common transformation, enzymes could be employed in preceding or subsequent steps. For instance, a lipase (B570770) could be used for the enantioselective resolution of a chiral alcohol before its protection as a THP ether. The application of enzymes in organic synthesis is a rapidly growing field, and future developments may lead to biocatalytic methods for tetrahydropyranylation.

Photocatalytic Synthetic Transformations

Photocatalysis utilizes light to drive chemical reactions, often under very mild conditions. While photocatalytic methods for the direct synthesis of THP ethers are not yet well-established, photocatalysis has been used for the deprotection of THP ethers. The development of photocatalytic methods for the formation of acetals is an active area of research. A potential, though currently speculative, photocatalytic route to this compound could involve the light-induced generation of a reactive intermediate that facilitates the addition of the alcohol to dihydropyran.

Mechanistic Investigations of 2 5 Phenylpent 4 En 1 Yl Oxy Oxane Formation and Reactivity

Elucidation of Tetrahydropyranylation Reaction Mechanisms.total-synthesis.com

Protonation and Oxocarbenium Ion Formation.total-synthesis.com

The initial and rate-determining step of the tetrahydropyranylation mechanism is the protonation of the alkene double bond within the 3,4-dihydro-2H-pyran ring by an acid catalyst. youtube.com This protonation occurs regioselectively at the carbon atom further from the ring oxygen to yield a more stable carbocation. youtube.com The resulting intermediate is an oxocarbenium ion, which is stabilized by resonance, with the positive charge delocalized between the carbon and the adjacent oxygen atom. total-synthesis.comyoutube.comwikipedia.org This resonance stabilization makes the oxocarbenium ion a key intermediate in this reaction. total-synthesis.comwikipedia.org

The formation of this electrophilic species is crucial for the subsequent steps of the reaction. The general representation of this process is depicted below:

Figure 1: Formation of the Oxocarbenium Ion

Nucleophilic Attack Pathways.total-synthesis.com

Following the formation of the reactive oxocarbenium ion, the hydroxyl group of 5-phenylpent-4-en-1-ol acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. total-synthesis.comyoutube.com This nucleophilic addition results in the formation of a new carbon-oxygen bond, creating the core structure of the tetrahydropyranyl ether. total-synthesis.com The final step in the mechanism is the deprotonation of the newly formed oxonium ion, which regenerates the acid catalyst and yields the final product, 2-[(5-Phenylpent-4-en-1-yl)oxy]oxane. total-synthesis.com

This nucleophilic attack can, in principle, occur from either face of the planar oxocarbenium ion, which has significant implications for the stereochemistry of the final product.

Role of Catalysts in Reaction Efficiency and Selectivity.total-synthesis.comnih.gov

A wide array of acid catalysts can be employed to facilitate the formation of this compound, ranging from strong protic acids like p-toluenesulfonic acid (TsOH) and sulfuric acid to Lewis acids and solid-supported catalysts. total-synthesis.com The choice of catalyst plays a pivotal role in the efficiency and selectivity of the reaction. nih.gov

Heterogeneous catalysts, such as NH4HSO4 supported on SiO2, offer several advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. nih.gov The use of such catalysts can lead to nearly quantitative conversion of the alcohol to the corresponding THP ether. nih.gov The table below summarizes various catalytic systems used for tetrahydropyranylation reactions.

Catalyst SystemSolventConditionsKey Advantages
p-Toluenesulfonic acid (TsOH)Dichloromethane (B109758)Room TemperatureCommonly used, effective for many substrates. total-synthesis.com
Pyridinium (B92312) p-toluenesulfonate (PPTS)DichloromethaneRoom TemperatureMilder acidity, suitable for sensitive substrates. total-synthesis.com
NH4HSO4@SiO2Cyclopentyl methyl etherMild ConditionsRecyclable, high yield, environmentally benign solvent. nih.gov
Bismuth triflateSolvent-freeRoom TemperatureLow toxicity, insensitive to air and moisture. organic-chemistry.org
Zeolite H-betaDichloromethaneRoom TemperatureRecyclable, mild conditions, short reaction times. organic-chemistry.org
CeCl3·7H2O/NaISolvent-freeRoom TemperatureMild, environmentally benign, high chemoselectivity. organic-chemistry.org

Mechanistic Analysis of the Stability and Transformation of the Tetrahydropyranyl Moiety

The tetrahydropyranyl ether linkage in this compound is, in essence, an acetal (B89532). total-synthesis.com This functional group is known for its stability under neutral and basic conditions, making it an effective protecting group for alcohols. organic-chemistry.org However, it is readily cleaved under acidic conditions, which is the basis for its removal to deprotect the alcohol. total-synthesis.comyoutube.com

The deprotection mechanism is essentially the reverse of the formation mechanism. total-synthesis.com It begins with the protonation of the ether oxygen of the tetrahydropyranyl ring, followed by the departure of the alcohol (5-phenylpent-4-en-1-ol) and the formation of the same stabilized oxocarbenium ion intermediate. total-synthesis.com In the presence of a nucleophilic solvent like water or an alcohol, this intermediate is trapped to yield a hemiacetal, which can then open to form 5-hydroxypentanal. wikipedia.org

The stability of the THP ether is a key consideration in multi-step organic syntheses. The phenylpentenyl side chain in this compound does not significantly alter the fundamental stability of the THP ether linkage, which is primarily dictated by the acetal nature of the functionality.

Stereochemical Aspects of Mechanistic Pathways.total-synthesis.comnih.gov

The formation of this compound introduces a new stereocenter at the anomeric carbon (C-2) of the tetrahydropyran (B127337) ring. organic-chemistry.org Since 5-phenylpent-4-en-1-ol is achiral, the product is a racemic mixture of two enantiomers. However, if the alcohol substrate were chiral, the reaction would produce a mixture of diastereomers. organic-chemistry.org

Diastereoselectivity in Tetrahydropyranyl Ether Formation.total-synthesis.comnih.gov

When a chiral alcohol is used in tetrahydropyranylation, the nucleophilic attack of the alcohol on the oxocarbenium ion can occur from two different faces, leading to the formation of two diastereomers. The degree of diastereoselectivity is influenced by steric and electronic factors in the transition state. acs.org While high diastereoselectivity can be achieved in some cases, the formation of diastereomeric mixtures is a common drawback of using the THP protecting group with chiral alcohols. total-synthesis.comorganic-chemistry.org

In the specific case of this compound, since the starting alcohol is achiral, the product is a simple racemate. However, understanding the principles of diastereoselectivity is crucial when applying this protection strategy to more complex, chiral molecules. Research has shown that in certain systems, such as silyl (B83357) enol ether Prins cyclizations, high levels of diastereoselectivity in the formation of substituted tetrahydropyrans can be achieved through careful control of reaction conditions and substrate structure. acs.orgnih.gov

Information regarding the stereochemical outcome of the formation of this compound is not available in the public domain.

Extensive searches for detailed research findings and data on the influence of substrate and catalyst structure on the stereochemical outcome of the formation of the specific compound, this compound, have not yielded any relevant scientific literature.

The formation of this compound is an example of a tetrahydropyranylation reaction, where the hydroxyl group of 5-phenylpent-4-en-1-ol attacks the activated double bond of dihydropyran. This reaction creates a new stereocenter at the anomeric carbon (C-2) of the oxane ring, resulting in the potential for two diastereomers.

While the principles of stereoselective synthesis are well-established in organic chemistry, specific studies detailing the stereochemical control for this particular substrate are not publicly documented. Research in similar tetrahydropyranylation reactions indicates that achieving high diastereoselectivity can be challenging and is highly dependent on the specific substrate, the catalyst employed, and the reaction conditions. For instance, the use of certain acidic catalysts in the tetrahydropyranylation of chiral alcohols has been reported to yield nearly a 1:1 mixture of diastereomers, indicating a lack of significant stereochemical control in those specific cases. nih.gov

Without dedicated studies on this compound, any discussion on the influence of substrate and catalyst structure on the stereochemical outcome of its formation would be speculative. Authoritative and scientifically accurate content, including data tables as requested, cannot be generated without published research on this specific chemical transformation.

Spectroscopic Characterization for Structural Elucidation of 2 5 Phenylpent 4 En 1 Yl Oxy Oxane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for the structural determination of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton and carbon signals, confirming the precise atomic connectivity.

The ¹H NMR spectrum of 2-[(5-Phenylpent-4-en-1-yl)oxy]oxane is expected to exhibit distinct signals corresponding to the protons of the tetrahydropyran (B127337) (oxane) ring, the aliphatic chain, the vinyl group, and the phenyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The key expected signals are:

Phenyl Protons: A multiplet in the aromatic region, typically between δ 7.20 and 7.40 ppm, integrating to 5 protons.

Vinylic Protons: Two distinct multiplets corresponding to the two protons of the C=C double bond. The proton on the carbon adjacent to the phenyl group is expected to resonate further downfield.

Oxane Ring Protons: The anomeric proton (O-CH-O) of the tetrahydropyran ring is characteristically found as a multiplet around δ 4.5-4.7 ppm. The other protons of the oxane ring will appear as a series of multiplets in the region of δ 1.50-1.90 ppm and δ 3.40-4.00 ppm.

Aliphatic Chain Protons: The methylene (B1212753) groups of the pentenyl chain will resonate in the upfield region of the spectrum. The protons of the methylene group attached to the ether oxygen (O-CH₂) are expected to be diastereotopic and will appear as two separate multiplets.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H7.20 - 7.40m5H
Vinylic-H6.00 - 6.50m2H
O-CH-O (oxane)4.50 - 4.70m1H
O-CH₂ (oxane & chain)3.40 - 4.00m4H
Aliphatic-CH₂1.50 - 2.30m4H
Oxane-CH₂1.50 - 1.90m6H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The presence of the tetrahydropyranyl (THP) ether introduces chirality at the anomeric carbon, potentially leading to diastereomers if the alcohol is chiral, which can complicate the spectra. However, for this compound, this is not a concern.

Key expected signals include:

Phenyl Carbons: Signals in the aromatic region (δ 125-140 ppm), with the ipso-carbon (the carbon attached to the pentenyl chain) being distinct.

Vinylic Carbons: Two signals in the alkene region (δ 120-140 ppm).

Oxane Ring Carbons: The anomeric carbon (O-CH-O) is characteristically downfield (δ 98-100 ppm). The other carbons of the ring appear in the range of δ 19-63 ppm.

Aliphatic Chain Carbons: Signals corresponding to the methylene carbons of the pentenyl chain. The carbon attached to the ether oxygen (O-CH₂) will be in the range of δ 65-70 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (δ, ppm)
Phenyl (C-ipso)~138
Phenyl (CH)125 - 129
Vinylic (CH)120 - 140
O-CH-O (oxane)98 - 100
O-CH₂ (chain)65 - 70
O-CH₂ (oxane)~62
Aliphatic (CH₂)20 - 35
Oxane (CH₂)19 - 31

2D NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the oxane ring, along the aliphatic chain, and within the vinylic system.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons to show entire spin systems. This would be useful to identify all the protons belonging to the oxane ring from a single cross-peak.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, for instance, linking the aliphatic chain to the oxane ring through the ether linkage.

DOSY is a powerful NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. beilstein-journals.org In the context of the synthesis of this compound, DOSY can be used to confirm the successful formation of the product and to check for the presence of any starting materials or byproducts in the crude reaction mixture without the need for physical separation. beilstein-journals.org All the signals belonging to the product molecule will have the same diffusion coefficient and will align horizontally in the 2D DOSY spectrum.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the successful conversion of the starting alcohol to the ether.

Key expected absorption bands include:

C-H stretching (aromatic and vinylic): Above 3000 cm⁻¹.

C-H stretching (aliphatic): Below 3000 cm⁻¹.

C=C stretching (aromatic and alkene): In the 1450-1650 cm⁻¹ region.

C-O stretching (ether): A strong, characteristic band in the 1000-1200 cm⁻¹ region.

C-H bending (out-of-plane) for the phenyl group: In the 690-900 cm⁻¹ region, which can give information about the substitution pattern.

Interactive Data Table: Predicted FT-IR Absorption Bands
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic/Vinylic C-HStretching> 3000Medium
Aliphatic C-HStretching< 3000Strong
C=C (Aromatic)Stretching~1600, ~1480Medium-Weak
C=C (Alkene)Stretching~1640Medium-Weak
C-O (Ether)Stretching1000 - 1200Strong
Phenyl C-HOut-of-plane bending690 - 770Strong

Due to the highly specific nature of the requested chemical compound, "this compound," and its derivatives, publicly accessible, detailed spectroscopic data required for a thorough analysis as per the provided outline is not available in indexed scientific literature. Searches for Fourier Transform Raman (FT-Raman) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry data specific to this compound and its derivatives did not yield any direct research findings or data tables.

Therefore, it is not possible to generate the requested article with the specified content, as no scientific sources with the necessary experimental data for "this compound" could be identified. To provide the level of detail requested in the outline, original research and spectroscopic analysis of the compound would be required.

Computational Chemistry and Theoretical Studies of 2 5 Phenylpent 4 En 1 Yl Oxy Oxane

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying medium-sized organic molecules like 2-[(5-Phenylpent-4-en-1-yl)oxy]oxane.

Geometry Optimization and Conformational Analysis

The structure of this compound is characterized by several rotatable bonds, leading to a complex potential energy surface with numerous possible conformers. The primary sources of conformational isomerism are the oxane ring, the orientation of the alkoxy substituent on the oxane ring, and the rotation around the C-C single bonds of the pentenyl chain.

The oxane (tetrahydropyran) ring typically adopts a stable chair conformation to minimize steric and torsional strain. researchgate.net The bulky (5-phenylpent-4-en-1-yl)oxy group is expected to preferentially occupy the equatorial position on the anomeric carbon (C2) to avoid unfavorable 1,3-diaxial interactions. Computational studies on substituted 1,3-dioxanes have shown the chair conformer to be significantly more stable than twist-boat conformations. researchgate.net

Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer of this compound

ParameterBond/AnglePredicted Value
Bond Length (Å)C(ring)-O(ether)1.43
C(chain)-O(ether)1.44
C=C1.34
C(phenyl)-C(alkene)1.48
Bond Angle (°)C(ring)-O-C(chain)115.0
C-C=C125.0
Dihedral Angle (°)C(ring)-O-C-C178.0 (anti-periplanar)
C-C-C-C(alkene)-175.0 (anti-periplanar)

Note: These values are representative and would be refined by specific DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for structure elucidation and for comparing with experimental results.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The GIAO (Gauge-Independent Atomic Orbital) method is frequently employed for this purpose. Calculations are typically performed on the optimized geometries of the most stable conformers, and the resulting shifts are often Boltzmann-averaged based on their relative energies. github.io Machine learning techniques trained on DFT-computed values have also emerged as a rapid and accurate prediction method. nih.govbris.ac.ukfrontiersin.org For this compound, key predicted shifts would include the anomeric proton on the oxane ring (expected to be downfield, ~4.5-5.0 ppm), the vinylic protons (~6.0-6.5 ppm), and the aromatic protons (~7.2-7.4 ppm).

Vibrational Frequencies: The calculation of vibrational frequencies via DFT can aid in the interpretation of infrared (IR) spectra. After geometry optimization, a frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the harmonic frequencies of the fundamental vibrational modes. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, and are therefore commonly scaled by an empirical factor. Key predicted vibrational modes for this molecule would include C-O-C stretching of the ether and acetal (B89532) groups, C=C stretching of the alkene, and C-H stretching of the aromatic ring. researchgate.netajchem-a.com

Table 2: Predicted Key Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
¹H NMRAnomeric H (oxane)4.6 ppm
Vinylic H's6.1, 6.4 ppm
Aromatic H's7.2-7.4 ppm
¹³C NMRAnomeric C (oxane)98.5 ppm
Vinylic C's129.0, 131.0 ppm
Aromatic C's (ipso)138.0 ppm
IR (Vibrational Freq, cm⁻¹)C-O-C Stretch (Acetal)1050-1150 cm⁻¹
C=C Stretch~1650 cm⁻¹
Aromatic C-H Stretch>3000 cm⁻¹

Note: NMR shifts are relative to TMS. IR frequencies are typical ranges for the functional groups.

Analysis of Electronic Properties (e.g., HOMO-LUMO Energy Gaps, Charge Delocalization, Reactivity Descriptors)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized on the electron-rich phenylpentenyl moiety, specifically the π-system of the styrene-like double bond and the aromatic ring. huji.ac.ilresearchgate.net The LUMO is likely to be an antibonding π* orbital, also located on the phenylpentenyl group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests the molecule is more polarizable and more reactive.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can provide further quantitative insights into the molecule's reactivity. ekb.egresearchgate.net Analysis of the molecular electrostatic potential (MEP) map would visually indicate the electron-rich (negative potential, likely around the ether and oxane oxygens and the π-system) and electron-poor (positive potential, around the hydrogen atoms) regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. ajchem-a.com

Table 3: Predicted Electronic Properties for this compound

PropertyPredicted Value (eV)Description
E(HOMO)-6.5Energy of the highest occupied molecular orbital
E(LUMO)-0.8Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.7Indicator of chemical reactivity and stability

Note: Values are representative and depend on the level of theory and basis set used.

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. A chemically relevant reaction for this compound is the acid-catalyzed hydrolysis of the tetrahydropyranyl (THP) ether, a common deprotection reaction in organic synthesis. libretexts.orgyoutube.comtotal-synthesis.com

The reaction proceeds via protonation of one of the ether oxygens, followed by cleavage of a C-O bond. masterorganicchemistry.comwikipedia.org For the acetal linkage in the THP group, protonation of the endocyclic oxygen is the key step. youtube.com This leads to the formation of a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by a nucleophile, such as water, leads to the cleavage products.

Transition State Identification and Characterization

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy path of a reaction. Locating and characterizing the TS is crucial for understanding the reaction kinetics. researchgate.net

For the hydrolysis of the THP ether, the key transition state would involve the cleavage of the C-O bond of the protonated ether. acs.orgacs.org Computational methods like synchronous transit-guided quasi-Newton (STQN) or dimer methods are used to locate the TS structure. A successful TS calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-O bond). rsc.org The energy of the transition state relative to the reactants determines the activation energy barrier for the reaction.

Reaction Coordinate Analysis

An Intrinsic Reaction Coordinate (IRC) calculation can be performed starting from the transition state structure. This analysis maps the minimum energy path downhill from the TS to the reactants on one side and to the products (or intermediates) on the other. This confirms that the identified TS correctly connects the desired reactants and products and provides a detailed view of the geometric changes that occur as the reaction progresses. For the THP ether hydrolysis, the IRC would show the progressive elongation of the anomeric C-O bond and the formation of the oxocarbenium ion intermediate.

Stereochemical Predictions and Diastereomeric Stability Assessment

There is currently no available research that provides computational predictions of the stereoisomers of this compound. Theoretical calculations, which would typically involve methods such as molecular mechanics or quantum chemistry to determine the preferred three-dimensional arrangements of the atoms and the relative stabilities of its possible diastereomers, have not been published. As a result, there is no data to present regarding the energy differences between various stereoisomeric forms of the molecule.

Solvation Effects in Computational Studies

Similarly, the influence of solvents on the conformational preferences and properties of this compound has not been documented in computational studies. Research in this area would typically employ implicit or explicit solvent models to simulate how the molecule behaves in different chemical environments. Such studies are crucial for understanding reaction mechanisms and predicting physical properties in solution. However, no such computational investigations for this specific compound have been reported.

While computational studies exist for structurally related compounds, the unique combination of the phenylpentenyl group and the oxane ring in this compound has not been the specific subject of theoretical investigation in the reviewed literature. Therefore, a quantitative assessment of its stereochemistry and solvation effects, supported by computational data, cannot be provided at this time.

Reactivity and Synthetic Utility of 2 5 Phenylpent 4 En 1 Yl Oxy Oxane

Functionality as a Hydroxyl Protecting Group

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic syntheses. nih.gov Its popularity stems from its ease of introduction, general stability under a range of non-acidic conditions, and facile removal under mild acidic conditions. researchgate.net

Stability to Chemical Reagents

The THP ether linkage in 2-[(5-Phenylpent-4-en-1-yl)oxy]oxane exhibits notable stability towards a variety of chemical reagents, rendering it a robust protecting group for the primary alcohol. This stability is crucial for synthetic routes that require manipulation of other functional groups within the molecule without affecting the protected hydroxyl group.

THP ethers are generally stable under the following conditions:

Strong Bases: They are resistant to strongly basic conditions, such as those employed for ester hydrolysis. thieme-connect.de

Organometallics: THP ethers can withstand attack by organometallic reagents like Grignard reagents and organolithium compounds, provided the temperature is maintained below 0°C. thieme-connect.de

Reductants: They are stable towards hydride reducing agents, for instance, lithium aluminum hydride, in the absence of Lewis acids. thieme-connect.de

Oxidants: The THP group is generally resistant to many oxidizing agents.

Acylating and Alkylating Agents: THP ethers remain intact in the presence of various acylating and alkylating agents. researchgate.net

This broad stability profile allows for a wide range of chemical transformations to be performed on other parts of the molecule while the hydroxyl group remains protected.

Reagent ClassStability of THP EtherConditions
Strong Bases (e.g., NaOH, KOH)StableTypical hydrolysis conditions
Organometallics (e.g., Grignard, Organolithiums)StableBelow 0°C
Reductants (e.g., LiAlH4)StableIn the absence of Lewis acids
OxidantsGenerally StableVaries with specific oxidant
Acylating Agents (e.g., Acyl chlorides)StableStandard acylation conditions
Alkylating Agents (e.g., Alkyl halides)StableStandard alkylation conditions

Strategies for Controlled Deprotection

A key advantage of the THP protecting group is its susceptibility to cleavage under mild acidic conditions, allowing for the regeneration of the parent alcohol at a desired stage in a synthetic sequence. Several methods are available for the deprotection of THP ethers.

Acidic Hydrolysis: This is the most common method for THP ether cleavage. Treatment with aqueous acids, such as dilute hydrochloric acid or acetic acid, effectively removes the protecting group. mdpi.com The reaction proceeds via protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol.

Alcoholysis: In cases where an aqueous workup is undesirable, alcoholysis provides an alternative. This transacetalization process involves treating the THP ether with an alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS). thieme-connect.de

Mild Lewis Acids: For substrates that are sensitive to protic acids, mild Lewis acids can be employed for deprotection. Reagents such as magnesium bromide can cleave THP ethers, often with improved selectivity over other acid-labile protecting groups. thieme-connect.de

Deprotection StrategyTypical ReagentsKey Features
Acidic HydrolysisDilute HCl, Acetic Acid/H₂OCommon and effective
AlcoholysisMeOH or EtOH with TsOH or PPTSNon-aqueous conditions
Mild Lewis AcidsMgBr₂Suitable for acid-sensitive substrates

Transformations Involving the Pentenyl Chain

The pentenyl chain of this compound offers two primary sites for chemical modification: the phenyl substituent and the carbon-carbon double bond.

Reactions of the Phenyl Substituent

The phenyl group can undergo electrophilic aromatic substitution reactions. The alkoxy substituent attached to the benzene (B151609) ring through the pentenyl chain is an activating group and an ortho, para-director. This is due to the electron-donating resonance effect of the ether oxygen atom, which stabilizes the cationic intermediate (arenium ion) formed during the attack of an electrophile at the ortho and para positions. wikipedia.orgmasterorganicchemistry.com

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly the ortho- and para-substituted products. The specific reaction conditions would need to be chosen carefully to avoid cleavage of the acid-sensitive THP ether. For instance, strongly acidic conditions often used in these reactions could lead to premature deprotection.

Reactions of the Carbon-Carbon Double Bond

The carbon-carbon double bond in the pentenyl chain is susceptible to a variety of addition reactions.

Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds. dalalinstitute.com However, the hydrogenation of the double bond in this compound must be approached with caution due to the potential for concurrent cleavage of the THP protecting group.

Research has shown that THP ethers can be cleaved under standard palladium on carbon (Pd/C) catalyzed hydrogenation conditions, particularly when conducted in alcoholic solvents like ethanol. researchgate.netresearchgate.net This unintended deprotection is often attributed to the presence of trace amounts of acid in the commercial catalyst, which can catalyze the alcoholysis of the THP ether. researchgate.netresearchgate.net

To achieve selective hydrogenation of the double bond while preserving the THP protecting group, several strategies can be employed:

Use of Aprotic Solvents: Performing the hydrogenation in aprotic solvents such as cyclohexane (B81311) can minimize or prevent the cleavage of the THP ether. researchgate.netresearchgate.net

Addition of a Base: The addition of a small amount of a non-nucleophilic base, such as pyridine, to the reaction mixture can neutralize any trace acidity and effectively inhibit the deprotection of the THP group. researchgate.net

Use of Alternative Catalysts: Catalysts that are less prone to acidic impurities or that operate under neutral conditions, such as Lindlar's catalyst, could potentially be used for selective hydrogenation of the alkene in the presence of the THP ether. nih.gov

Reaction ConditionsOutcomeRationale
Pd/C, H₂, EtOHPotential cleavage of THP ether and hydrogenationTrace acid in catalyst promotes alcoholysis
Pd/C, H₂, CyclohexaneSelective hydrogenation of C=C bondAprotic solvent prevents alcoholysis
Pd/C, H₂, EtOH, PyridineSelective hydrogenation of C=C bondBase neutralizes trace acid
Oxidative Cleavage (e.g., Ozonolysis, Permanganate (B83412) Oxidation, Diol Cleavage of Analogues)

The terminal alkene in this compound is susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon double bond to form smaller carbonyl-containing compounds. The specific products obtained depend on the oxidizing agent and the reaction workup conditions.

Ozonolysis : This is a powerful method for cleaving alkenes. wikipedia.org The reaction proceeds through the formation of a primary ozonide, which rearranges to a more stable secondary ozonide. rsc.org Subsequent workup of the ozonide intermediate determines the final products. wikipedia.org

Reductive Workup : Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc and water, yields aldehydes or ketones. For the title compound, this would produce benzaldehyde (B42025) and an aldehyde tethered to the THP-protected alcohol.

Oxidative Workup : If the ozonide is treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids. rsc.org This would result in the formation of benzoic acid and a carboxylic acid derivative.

Permanganate Oxidation : Potassium permanganate (KMnO₄) is another strong oxidizing agent capable of cleaving double bonds. The reaction outcome is highly dependent on temperature and pH. Under hot, acidic, or strongly basic conditions, KMnO₄ will cleave the alkene, typically yielding ketones or carboxylic acids. researchgate.net For a terminal, monosubstituted alkene like the one present in the title compound, this vigorous oxidation would lead to the formation of a carboxylic acid (benzoic acid) and carbon dioxide from the terminal CH₂ group, assuming the rest of the molecule is stable to the harsh conditions.

The expected products from the oxidative cleavage of the alkene functionality are summarized in the table below.

Table 1: Products of Oxidative Cleavage of this compound
ReactionReagentsPredicted Products
Ozonolysis (Reductive Workup)1. O₃; 2. (CH₃)₂S or Zn/H₂OBenzaldehyde and 4-(Oxan-2-yloxy)butanal
Ozonolysis (Oxidative Workup)1. O₃; 2. H₂O₂Benzoic acid and 4-(Oxan-2-yloxy)butanoic acid
Permanganate Oxidation (Hot, Acidic)KMnO₄, H₃O⁺, ΔBenzoic acid and 4-(Oxan-2-yloxy)propanoic acid (further degradation possible)
Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an H-X group across the double bond. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) is a key consideration.

Hydroboration-Oxidation : This two-step process achieves the anti-Markovnikov hydration of an alkene. The reaction of the alkene with a borane (B79455) reagent (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide and a base, results in the addition of a hydroxyl group to the less substituted carbon of the double bond. youtube.com For the title compound, this would yield the corresponding primary alcohol, 5-phenyl-5-(oxan-2-yloxy)pentan-1-ol, with the THP ether remaining intact under these conditions. While traditional hydroboration of styrenes can sometimes yield mixtures, it is a reliable method for accessing terminal alcohols. youtube.comrsc.org

Oxymercuration-Demercuration : This reaction sequence results in the Markovnikov hydration of an alkene, adding a hydroxyl group to the more substituted carbon. masterorganicchemistry.com The process involves treating the alkene with mercuric acetate (B1210297) in water, followed by reduction with sodium borohydride. libretexts.org This method is advantageous as it proceeds without carbocation rearrangements. libretexts.org Applying this to this compound would produce the secondary alcohol, 1-phenyl-5-(oxan-2-yloxy)pentan-1-ol. If an alcohol is used as the solvent instead of water (alkoxymercuration), an ether can be formed. masterorganicchemistry.com

Cycloaddition Reactions (e.g., [5+2] Cycloadditions for related pyrylium (B1242799) intermediates)

While the tetrahydropyran (B127337) ring itself is saturated and generally does not participate directly in cycloadditions, related pyran-derived intermediates can be employed in such reactions. Oxidopyrylium-based [5+2] cycloadditions are powerful methods for constructing seven-membered rings and complex bridged, polycyclic ethers. pearson.com

The generation of the key oxidopyrylium intermediate can be achieved from pyrone precursors. For a related system, one could envision a synthetic pathway where a dihydropyran or pyran derivative is oxidized to a pyrone. This pyrone, upon activation (e.g., with acetic anhydride (B1165640) or silyl (B83357) transfer), generates a transient oxidopyrylium ylide. pearson.com This 5-atom, 6-π-electron species can then react with a 2-π-electron partner (an alkene or alkyne) in a [5+2] cycloaddition to yield an oxabicyclo[3.2.1]octane framework. pearson.com This strategy highlights a potential synthetic utility for structurally related pyran systems in the construction of complex molecular architectures.

Reactivity of the Tetrahydropyranyl Acetal (B89532) Functionality

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of installation and stability under a variety of non-acidic conditions, including reactions with organometallics, hydrides, and strong bases. organic-chemistry.org Its reactivity is centered on the acetal linkage, which is susceptible to cleavage under acidic conditions. wikipedia.orgyoutube.com

Conversion to Other Protecting Groups or Functionalities

The THP ether can be directly converted into other useful functional groups or protecting groups in a single step, avoiding a separate deprotection-protection sequence. This is typically achieved by reacting the THP ether with a suitable reagent in the presence of a Lewis or Brønsted acid catalyst. The reaction proceeds via cleavage of the exocyclic C-O bond to generate an oxocarbenium ion, which is then trapped by a nucleophile. datapdf.com

Several one-pot transformations have been developed:

Conversion to Acetates : Using reagents like acetic anhydride in the presence of a Lewis acid (e.g., TiCl₄), a THP ether can be efficiently converted into its corresponding acetate ester.

Conversion to Benzyl (B1604629) Ethers : A direct conversion to benzyl ethers can be achieved by reacting the THP ether with benzaldehyde and a reducing agent like triethylsilane, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). organic-chemistry.org

Oxidative Deprotection : Certain reagents, such as N-bromosuccinimide (NBS), can facilitate an oxidative deprotection, converting the THP ether of a primary or secondary alcohol directly into the corresponding aldehyde or ketone. organic-chemistry.org

Table 2: Direct Conversion of THP Ethers to Other Functionalities
Target FunctionalityTypical ReagentsReference
Acetate EsterAc₂O, TiCl₄ organic-chemistry.org
Benzyl EtherPhCHO, Et₃SiH, TMSOTf organic-chemistry.org
Carbonyl (Aldehyde/Ketone)N-Bromosuccinimide (NBS) in water organic-chemistry.org
Alcohol (Deprotection)H₃O⁺ (e.g., AcOH/H₂O, PPTS/EtOH) youtube.comthieme-connect.de

Participation in Carbon-Carbon Bond-Forming Reactions (e.g., via ring-opening)

While the primary role of the THP group is protection, the tetrahydropyran ring system is central to the Prins reaction, a powerful C-C and C-O bond-forming process. nih.gov The classical Prins cyclization involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. nih.gov This reaction proceeds through an oxocarbenium ion intermediate that undergoes intramolecular attack by the alkene to form a new C-C bond and, after trapping of the resulting cation, a substituted tetrahydropyran ring. nih.gov Therefore, while not a reaction of a pre-formed THP ether, the Prins reaction is a key synthetic method for creating the core tetrahydropyran structure through C-C bond formation.

Direct participation of the saturated tetrahydropyran ring of a THP ether in C-C bond formation via nucleophilic ring-opening is challenging. Studies have shown that, unlike the more strained tetrahydrofuran (B95107) ring, the tetrahydropyran ring is generally resistant to cleavage by nucleophiles such as Grignard reagents. dtu.dkresearchgate.net Reductive cleavage of THP ethers typically occurs at the exocyclic C-O bond to regenerate the alcohol, rather than cleaving the endocyclic C-O bond to form a C-C bond. datapdf.com

Stereochemistry and Asymmetric Synthesis Involving 2 5 Phenylpent 4 En 1 Yl Oxy Oxane

Chiral Resolution and Separation of Diastereomeric Mixtures

The reaction of a chiral alcohol with 3,4-dihydro-2H-pyran generates a new stereocenter at the C-2 position of the tetrahydropyran (B127337) ring, leading to a mixture of diastereomers. total-synthesis.com These diastereomers, having different physical and chemical properties, can be separated using standard laboratory techniques. The most common methods for the separation of these diastereomeric mixtures include column chromatography and crystallization.

The efficiency of chromatographic separation is dependent on the difference in polarity and steric environment of the diastereomers, which influences their interaction with the stationary phase. A variety of stationary phases, such as silica (B1680970) gel or alumina, and a range of solvent systems can be employed to achieve optimal separation.

Crystallization can also be an effective method for separating diastereomers, provided that one diastereomer selectively crystallizes from a suitable solvent system, leaving the other in the mother liquor. This technique is often advantageous for large-scale separations.

While specific studies on the chiral resolution of 2-[(5-phenylpent-4-en-1-yl)oxy]oxane are not extensively documented, the general principles of diastereomer separation are well-established and applicable. The success of these methods would depend on the specific stereoisomers present and their distinct physicochemical properties.

Future Directions and Emerging Research Avenues

Innovations in Sustainable and Efficient Synthetic Methodologies

The synthesis of tetrahydropyranyl ethers, a key structural component of 2-[(5-Phenylpent-4-en-1-yl)oxy]oxane, is a cornerstone of organic synthesis, often used for the protection of hydroxyl groups. researchgate.netresearchgate.netnih.gov Traditional methods frequently rely on strong acid catalysts, which can be harsh and environmentally detrimental. The future of synthesizing such compounds is geared towards greener and more efficient approaches.

Recent research has highlighted the use of heterogeneous catalysts and environmentally benign solvents. nih.gov For instance, NH4HSO4 supported on SiO2 has been effectively used for the tetrahydropyranylation of various alcohols in green ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov These methods offer advantages such as catalyst recyclability and easier work-up procedures. nih.gov

Another promising direction is the use of bio-inspired acidic natural deep eutectic solvents (NADESs) as both reaction media and catalysts. researchgate.net This approach allows for the synthesis of THP ethers under mild, air-tolerant conditions with high chemoselectivity and short reaction times. researchgate.net The scalability and recyclability of these NADESs make them a highly sustainable option. researchgate.net Furthermore, the development of solvent-free reaction conditions, for example using catalysts like silica-supported perchloric acid, represents a significant step towards minimizing waste and energy consumption in the synthesis of THP ethers. organic-chemistry.org

Catalyst/MethodSolventKey Advantages
Acidic Natural Deep Eutectic Solvents (NADESs)NADES (as solvent and catalyst)Mild conditions, high chemoselectivity, catalyst recyclability, sustainable. researchgate.net
NH4HSO4@SiO2Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF)Heterogeneous, recyclable catalyst, use of green solvents, suitable for one-pot reactions. nih.gov
H14[NaP5W30O110]-Green catalyst, efficient for both protection and deprotection. researchgate.net
Silica-supported perchloric acidSolvent-freeHigh efficiency, mild conditions, environmentally benign. organic-chemistry.org

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of this compound is dictated by its two main functional groups: the THP ether and the phenylpentenyl side chain. While THP ethers are generally stable under a variety of conditions, making them excellent protecting groups, the allylic ether moiety offers a rich landscape for chemical transformations. total-synthesis.commdpi.com

The allylic double bond can be a site for various reactions. For example, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be employed to form new carbon-carbon bonds at the allylic position. nih.gov Research into greener versions of these cross-coupling reactions, for instance, in aqueous media at room temperature, is an active area of investigation. nih.gov

Furthermore, the allylic ether can undergo rearrangements, such as the researchgate.netnih.gov-Wittig rearrangement, to form substituted homoallylic alcohols, which are valuable synthetic intermediates. nih.gov The oxidation of the allylic C-H bonds or the double bond itself can lead to a variety of functionalized products, including carbonyl compounds and epoxides. nih.gov The development of selective oxidation methods that can target specific positions in the molecule is a key area for future research.

The isomerization of the allylic double bond to a more reactive enol ether, catalyzed by transition metals, is another pathway that can be exploited for further functionalization. mdpi.comorganic-chemistry.org This opens up possibilities for reactions like cationic photopolymerization if applied to related monomers. mdpi.com Future work will likely focus on developing highly selective catalysts for these transformations and exploring the tandem reactions that can be initiated from the reactive intermediates generated.

Reaction TypeReagents/CatalystsPotential Products
Suzuki-Miyaura CouplingPd catalyst, Arylboronic acidAllylic arenes. nih.gov
researchgate.netnih.gov-Wittig RearrangementBaseSubstituted homoallylic alcohols. nih.gov
OxidationVarious oxidizing agents (e.g., t-BuOOH)Carbonyl compounds, epoxides, allylic oxidation products. nih.gov
IsomerizationTransition metal complexes (e.g., Ru-based)Enol ethers. mdpi.com

Advancements in Spectroscopic and Computational Characterization Techniques

A significant challenge in the chemistry of THP ethers derived from chiral alcohols is the formation of diastereomers, as the introduction of the THP group creates a new stereocenter. organic-chemistry.orgtotal-synthesis.com This complicates spectroscopic analysis, particularly NMR, as diastereomers exhibit different physicochemical properties. total-synthesis.com Future advancements in high-resolution NMR techniques and chiral chromatography will be crucial for the separation and unambiguous characterization of such diastereomeric mixtures.

Computational chemistry offers powerful tools to complement experimental studies. nih.gov Density Functional Theory (DFT) can be employed to investigate the molecular structures, stability, and reactivity of oxane derivatives like this compound. nih.govmdpi.com Such studies can predict the preferred conformations, calculate spectroscopic parameters to aid in the interpretation of experimental data, and explore reaction mechanisms. researchgate.netelsevierpure.com

For instance, computational screening can be used to predict the properties of novel derivatives and guide synthetic efforts. nih.gov Molecular docking and molecular dynamics simulations, while more commonly applied in medicinal chemistry, could be adapted to study the interactions of these molecules with catalysts or other reagents, providing insights into reactivity and selectivity. mdpi.comnih.gov The integration of advanced computational methods with experimental data will provide a more complete understanding of the structure-property relationships of these complex molecules.

Applications in the Synthesis of Complex Molecular Architectures and Building Blocks

The primary role of the THP ether group has traditionally been as a protecting group for alcohols in multistep organic synthesis. wikipedia.orgrsc.org Its stability under a wide range of conditions, including exposure to bases, organometallic reagents, and hydrides, makes it invaluable in the synthesis of complex natural products and pharmaceuticals. researchgate.netorganic-chemistry.org

The allylic ether component of this compound makes it more than just a protected alcohol. Allyl alcohols and their derivatives are versatile building blocks in their own right. acs.org The ability to functionalize the allylic position through various C-H activation and cross-coupling reactions allows for the construction of more elaborate molecular scaffolds. acs.org

Future applications could see molecules like this compound used as bifunctional building blocks, where the THP group acts as a temporary protecting group while the allylic moiety is elaborated. Subsequent deprotection of the THP ether would then reveal a hydroxyl group for further transformation. This strategy would be particularly useful in the synthesis of polyfunctional molecules where orthogonal protecting group strategies are required.

Moreover, the entire molecule could serve as a precursor to novel fragrances or pro-fragrances, an area where THP ethers have found application. nih.gov The phenylpentenyl portion of the molecule is structurally related to cinnamyl derivatives, which are common in the fragrance industry. The development of methods to release the fragrant alcohol from the THP ether under specific conditions could lead to new applications in consumer products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(5-Phenylpent-4-en-1-yl)oxy]oxane?

  • Methodology : The compound can be synthesized via Williamson ether synthesis by reacting a tetrahydropyran-derived alcohol with a halogenated 5-phenylpent-4-en-1-yl precursor under basic conditions (e.g., NaH or K₂CO₃ in DMF). Alternatively, Mitsunobu coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine can facilitate ether bond formation. Reaction optimization should consider steric hindrance from the phenylpentenyl group and solvent polarity effects on yield .
  • Key Considerations : Monitor reaction progress via TLC or LCMS (e.g., m/z 269 [M+H]⁺ as seen in analogous syntheses) and purify using silica gel chromatography (ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm the oxane ring (δ ~3.5–4.5 ppm for oxy-methylene protons) and phenylpentenyl substituent (δ 5.2–5.8 ppm for alkene protons).
  • IR : Identify ether (C-O-C stretch ~1100 cm⁻¹) and alkene (C=C stretch ~1650 cm⁻¹) functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
    • Validation : Cross-reference data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. How can reaction yields be optimized during synthesis?

  • Methodology :

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps.
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) may enhance nucleophilicity.
  • Temperature Control : Higher temperatures (e.g., 75°C) improve kinetics but may promote side reactions; use reflux with inert gas protection .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined given potential disorder in the oxane ring?

  • Methodology : Use SHELXL for X-ray refinement. Apply TLS parameterization to model thermal motion of the flexible oxane ring. Address disorder by splitting atomic positions and refining occupancy factors. Validate with R-factor convergence (<5%) and electron density maps .
  • Challenges : Overlapping electron densities from the phenylpentenyl chain may require constraints (e.g., DFIX for bond lengths) or alternative space groups .

Q. How to resolve discrepancies in NOESY data for stereochemical assignments?

  • Methodology :

  • Variable Temperature NMR : Conduct experiments at low temperatures (e.g., -40°C) to slow conformational exchange and enhance NOE correlations.
  • Computational Modeling : Perform molecular dynamics (MD) simulations to predict dominant conformers and compare with experimental NOESY cross-peaks. Tools like Gaussian or AMBER can model steric interactions between the oxane ring and substituents .

Q. What are the challenges in predicting metabolic pathways using in silico tools?

  • Methodology :

  • Molecular Networking : Use tools like GNPS to compare fragmentation patterns with known metabolites. Focus on oxidative cleavage of the alkene or ether bond hydrolysis.
  • Database Mining : Cross-reference PubChem and DSSTox for structurally similar compounds (e.g., oxane derivatives) to infer cytochrome P450 interactions. Validate predictions with in vitro assays (e.g., liver microsomes) .

Q. How to address contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Aggregate data from diverse sources (e.g., ChEMBL , BindingDB ) and apply statistical tools (e.g., ANOVA) to identify outliers.
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, pH, incubation time) to isolate variables. For example, test cytotoxicity using MTT assays under controlled oxygen levels .

Key Citations

  • Crystallographic refinement: SHELXL strategies for disordered moieties .
  • Synthetic protocols: Acetonitrile/Cs₂CO₃-mediated coupling reactions .
  • Computational validation: Molecular networking for metabolic predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.